Cas no 443-48-1 (Metronidazole)

Metronidazole 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol
- 1-(BETA-ETHYLOL)-2-METHYL-5-NITRO-3-AZAPYRROLE
- 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL
- 2-(2-methyl-5-nitroimidazol-1-yl)ethanol
- 2-METHYL-5-NITRO-1-IMIDAZOLEETHANOL
- 2-METHYL-5-NITRO-1-IMIDAZOLETHANOLE
- 2-METHYL-5-NITROIMIDAZOLE-1-ETHANOL
- AKOS BB-9514
- CLONT
- flagyl
- METRONIDAZOLE
- TIMTEC-BB SBB001486
- 1-(2-Hydroxy-1-ethyl)-2-methyl-5-nitroimidazole
- 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole
- 1-(beta-Hydroxyethyl)-2-methyl-5-nitroimidazole
- 1-(beta-Oxyethyl)-2-methyl-5-nitroimidazole
- 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-
- Metronidazole Benzoate
- Metronidazole solution
- TB500
- 2-(2-Methyl-5-nitro-1-imidazolyl)ethanol
- Bexon
- Cont
- Elyzol
- Eumin
- Flagil
- Klion
- Klont
- Nalox
- Nida
- [ "" ]
- METRONIDAZOLE(INN)
- (2-Methyl-5-nitro-1-imidazolee
- 甲硝唑原药粉生产厂家行情价格
- Metronidazol
- Anagiardil
- Trichazol
- Novonidazol
- Metronidaz
- Gineflavir
- Trivazol
- Trichopol
- Meronidal
- Vagilen
- Mexibol
- Danizol
- MetroGel
- Giatricol
- Trichocide
- Takimetol
- Metronidazolo
- Trikacide
- Trichomol
- Sanatrichom
- Flagemona
- Tricocet
- Efloran
- Acromona
- Vertisal
- Trikojol
- Trichex
- Flagesol
- Wagitran
- Vagimid
- Trikozol
- Orvagil
- Entizol
- Deflamon
- Atrivyl
- Trimeks
- Trikamon
- Monasin
- Monagyl
- Tricom
- Arilin
- Metronidazole
-
- MDL: MFCD00009750
- インチ: 1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3
- InChIKey: VAOCPAMSLUNLGC-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])N1C(=C([H])N=C1C([H])([H])[H])[N+](=O)[O-]
- BRN: 611683
計算された属性
- せいみつぶんしりょう: 171.06400
- どういたいしつりょう: 171.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 83.9
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3994 (rough estimate)
- ゆうかいてん: 159-161 °C (lit.)
- ふってん: 405.4°C at 760 mmHg
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 屈折率: 1.5800 (estimate)
- ようかいど: acetic acid: 0.1 M, clear, faintly yellow
- すいようせい: <0.1 g/100 mL at 20 ºC
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 83.87000
- LogP: 0.61520
- マーカー: 6157
- じょうきあつ: 0.0±1.0 mmHg at 25°C
- 濃度: 2.0 mg/mL in methanol
- ようかいせい: 熱水に溶解し、エタノールに微溶解し、水またはクロロホルムに微溶解し、エーテルに極微溶解する。それは少し苦くて、少し塩辛いです。
Metronidazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H351
- 警告文: P281
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 40
- セキュリティの説明: 36/37-45-53
- 福カードFコード:8
- RTECS番号:NI5600000
-
危険物標識:
- ちょぞうじょうけん:4°C, protect from light
- セキュリティ用語:S36/37;S45
- リスク用語:R40; R46; R45
Metronidazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Metronidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1773-0073-1g |
metronidazole |
443-48-1 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0924-25G |
2-Methyl-5-nitroimidazole-1-ethanol |
443-48-1 | >99.0%(GC)(T) | 25g |
¥490.00 | 2024-04-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002821-25g |
2-(2-Methyl-5-nitro-1-imidazolyl)ethanol |
443-48-1 | ≥98% | 25g |
¥25.00 | 2024-07-09 | |
Chemenu | CM110425-500g |
Metronidazole |
443-48-1 | 95+% | 500g |
$138 | 2022-09-01 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17079-25g |
Metronidazole |
443-48-1 | ,98% | 25g |
¥120.00 | 2021-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15792-50mg |
Metronidazole |
443-48-1 | 98% | 50mg |
¥567.00 | 2023-09-09 | |
Life Chemicals | F1773-0073-2.5g |
metronidazole |
443-48-1 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52060-500g |
Metronidazole |
443-48-1 | 500g |
¥608.0 | 2021-09-08 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0924-500G |
2-Methyl-5-nitroimidazole-1-ethanol |
443-48-1 | >99.0%(GC)(T) | 500g |
¥990.00 | 2024-04-15 | |
ChemScence | CS-2358-100g |
Metronidazole |
443-48-1 | 99.99% | 100g |
$50.0 | 2022-04-27 |
Metronidazole サプライヤー
Metronidazole 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Metronidazoleに関する追加情報
Metronidazole (443-48-1): Chemical Properties and Pharmaceutical Applications
Metronidazole, with the CAS number 443-48-1, is a nitroimidazole-derived antibiotic and antiprotozoal agent widely used in clinical practice. Its molecular formula is C6H9N3O3, featuring a nitro group at the 5-position of the imidazole ring, which is critical for its biological activity. This compound exhibits excellent solubility in water and organic solvents, making it suitable for oral, intravenous, and topical formulations. Research highlights its broad-spectrum efficacy against anaerobic bacteria and protozoa, such as Giardia lamblia and Trichomonas vaginalis. Recent studies also explore its potential in cancer therapy due to its radiosensitizing properties. The stability of Metronidazole under various pH conditions ensures its versatility in drug delivery systems, a key focus in modern pharmaceutical R&D.
Metronidazole (443-48-1): Mechanism of Action and Clinical Efficacy
The mechanism of action of Metronidazole (443-48-1) involves the reduction of its nitro group by microbial enzymes, generating cytotoxic intermediates that disrupt DNA synthesis. This unique process targets anaerobic microorganisms selectively, minimizing harm to human cells. Clinically, it is a first-line treatment for bacterial vaginosis, pelvic inflammatory disease, and Helicobacter pylori infections (as part of combination therapy). Emerging research investigates its role in inflammatory bowel disease (IBD) management, particularly for Crohn’s disease, due to its immunomodulatory effects. Patient adherence is bolstered by its low side-effect profile, though concerns about neurotoxicity with prolonged use remain under scrutiny. These attributes make it a staple in infectious disease protocols worldwide.
Metronidazole (443-48-1): Recent Advances and Future Research Directions
Recent advancements in Metronidazole (443-48-1) research focus on overcoming bacterial resistance and expanding therapeutic indications. Nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, enhance its bioavailability and target specificity. A 2023 study highlighted its synergy with probiotics to mitigate antibiotic-associated dysbiosis. Additionally, its repurposing for neuroprotective applications in neurodegenerative diseases like Alzheimer’s is gaining traction. Future directions include structure-activity relationship (SAR) optimization to reduce side effects and improve efficacy against resistant strains. These innovations position Metronidazole as a multifunctional therapeutic agent beyond traditional antimicrobial use.
Metronidazole (443-48-1): Safety Profile and Patient Considerations
While Metronidazole (443-48-1) is generally well-tolerated, its safety profile warrants careful consideration. Common side effects include gastrointestinal disturbances and metallic taste, whereas rare but severe reactions like peripheral neuropathy necessitate dose monitoring. Contraindications with alcohol (disulfiram-like reaction) and certain anticoagulants are critical for patient counseling. Pharmacogenomic studies aim to identify high-risk populations prone to adverse effects. Updated guidelines emphasize short-course therapies to minimize resistance risks, reflecting evolving antibiotic stewardship practices. Patient education on compliance and drug interactions remains pivotal for optimal outcomes.
Metronidazole (443-48-1): Market Trends and Global Availability
The global market for Metronidazole (443-48-1) is projected to grow at a CAGR of 4.7% (2023–2030), driven by rising demand for cost-effective anti-infectives in developing regions. Generic formulations dominate sales, but patented extended-release versions are gaining traction. Regulatory approvals in emerging markets, coupled with WHO Essential Medicines List inclusion, ensure widespread accessibility. Sustainability initiatives focus on green synthesis methods to reduce environmental impact during production. Online pharmacies and telehealth platforms further enhance patient access, aligning with digital healthcare trends. This economic and logistical framework underscores its enduring relevance in global health.
443-48-1 (Metronidazole) 関連製品
- 62580-80-7(3-Deschloro-3-hydroxy Ornidazole)
- 83055-99-6(Bensulfuron-Methyl)
- 1215071-08-1(Hydroxy Metronidazole-d4)
- 1010-93-1(Metronidazole acetic acid)
- 705-19-1(Isometronidazole)
- 99-76-3(Methyl Paraben)
- 100-27-6(4-Nitro-benzeneethanol)
- 3366-95-8(secnidazole)
- 74223-64-6(Metsulfuron-methyl)
- 1537264-63-3(2-(3-bromo-2,4-difluorophenyl)propan-2-amine)

